molecular formula C29H32BrN3O4 B10768926 4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Cat. No.: B10768926
M. Wt: 566.5 g/mol
InChI Key: GEPCQPBXJCCTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DQP 1105 involves the formation of a dihydroquinoline-pyrazoline structure. The key steps include the condensation of 4-bromobenzaldehyde with 6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carbaldehyde, followed by cyclization with hydrazine hydrate to form the pyrazoline ring . The final product is obtained through purification and crystallization processes.

Industrial Production Methods

Industrial production of DQP 1105 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The compound is typically produced in a controlled environment to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

DQP 1105 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromophenyl and pyrazoline moieties . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DQP 1105 is unique due to its high selectivity and potency for GluN2C and GluN2D subunits, making it a valuable tool for studying these specific receptor subtypes. Its noncompetitive mechanism of action also distinguishes it from other NMDA receptor antagonists that act competitively.

Properties

Molecular Formula

C29H32BrN3O4

Molecular Weight

566.5 g/mol

IUPAC Name

4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C29H32BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-6,8-11,17,21-22,24,27-28H,7,12-16H2,1H3,(H,31,37)(H,35,36)

InChI Key

GEPCQPBXJCCTTI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(C(C(=O)N2)C3=NN(C(C3)C4=CC=C(C=C4)Br)C(=O)CCC(=O)O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.